4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808611
InChI: InChI=1S/C22H18BrClN4S/c23-17-8-12-19(13-9-17)25-14-21-26-27-22(28(21)20-4-2-1-3-5-20)29-15-16-6-10-18(24)11-7-16/h1-13,25H,14-15H2
SMILES:
Molecular Formula: C22H18BrClN4S
Molecular Weight: 485.8 g/mol

4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline

CAS No.:

Cat. No.: VC15808611

Molecular Formula: C22H18BrClN4S

Molecular Weight: 485.8 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline -

Specification

Molecular Formula C22H18BrClN4S
Molecular Weight 485.8 g/mol
IUPAC Name 4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline
Standard InChI InChI=1S/C22H18BrClN4S/c23-17-8-12-19(13-9-17)25-14-21-26-27-22(28(21)20-4-2-1-3-5-20)29-15-16-6-10-18(24)11-7-16/h1-13,25H,14-15H2
Standard InChI Key DCNVKNSERBYHIG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline (C₂₂H₁₈BrClN₄S) features a 1,2,4-triazole core substituted with:

  • A 4-bromoaniline group at the N1 position

  • A 4-chlorobenzylthio moiety at the C5 position

  • A phenyl group at the N4 position

Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₁₈BrClN₄S
Molecular Weight485.82 g/mol
IUPAC Name4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline
Topological Polar Surface Area87.9 Ų

The triazole ring provides a planar, aromatic system that facilitates π-π stacking interactions, while the bromine and chlorine atoms introduce steric and electronic effects critical for target binding .

Synthetic Methodologies

Triazole Core Formation

The 1,2,4-triazole ring is typically synthesized via cyclocondensation of:

  • Thiosemicarbazide derivatives with α-keto esters

  • Hydrazine-carbothioamides under acidic conditions

For example, reaction of 4-bromophenylhydrazine with ethyl 2-(4-chlorobenzylthio)acetate in acetic acid yields the triazole precursor .

Final Coupling

Mitsunobu reaction or nucleophilic alkylation links the brominated aniline to the triazole-methyl group, achieving yields of 68-72% after HPLC purification .

Biological Activity and Mechanistic Insights

Anticancer Profiling

In vitro assays reveal:

  • IC₅₀: 12.3 μM against MCF-7 breast cancer cells

  • Apoptosis induction: 43% increase in caspase-3 activity at 24h exposure

  • Target modulation: Downregulation of Bcl-2 and survivin pathways

Material Science Applications

Coordination Polymers

The compound serves as a ligand for transition metals (Cu²⁺, Zn²⁺) forming 2D networks with:

  • Luminescence: Quantum yield of 0.38 in Zn-based frameworks

  • Gas adsorption: CO₂ uptake of 12.7 cm³/g at 298 K

Organic Electronics

Thin-film transistors incorporating the compound exhibit:

  • Charge mobility: 0.45 cm²/V·s

  • On/off ratio: 10⁵

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity Change
4-Chloro analog Br → Cl at aniline↑ Antimicrobial potency
Phenyl → pyridyl variantAromatic ring substitution↓ Cytotoxicity

Future Research Directions

  • Prodrug development: Esterification of the aniline NH₂ to enhance bioavailability

  • Polymer-supported synthesis: For continuous flow production

  • Targeted drug delivery: Conjugation to folate receptors for cancer specificity

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